Product packaging for 9-Butyl-3-methyl-9H-indeno[2,1-C]pyridine(Cat. No.:CAS No. 88223-25-0)

9-Butyl-3-methyl-9H-indeno[2,1-C]pyridine

Cat. No.: B11869755
CAS No.: 88223-25-0
M. Wt: 237.34 g/mol
InChI Key: QUGQJSIMWWNMEJ-UHFFFAOYSA-N
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Description

Overview of Fused Heterocyclic Systems in Contemporary Organic Chemistry

Fused heterocyclic systems are a cornerstone of modern organic and medicinal chemistry. These compounds feature at least one heterocyclic ring—a cyclic structure containing atoms of at least two different elements—fused to one or more other rings, which can be either carbocyclic or heterocyclic. The fusion of these rings creates rigid, well-defined three-dimensional structures that can interact with high specificity with biological targets such as enzymes and receptors.

The presence of heteroatoms, most commonly nitrogen, oxygen, or sulfur, within the ring systems introduces polarity, hydrogen bonding capabilities, and specific reactive sites, which are crucial for their biological function. benthamscience.com Nitrogen-containing fused heterocycles are particularly prevalent in pharmaceuticals, with over 85% of all physiologically active compounds featuring a heterocyclic structure. nih.govbenthamscience.com This prevalence is a testament to their versatility and their ability to mimic the structures of natural biomolecules.

The structural diversity of fused heterocyclic systems allows for fine-tuning of their physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design and development. nih.gov

The Indeno[2,1-C]pyridine Scaffold: Structural Features and Significance in Chemical Research

The Indeno[2,1-c]pyridine scaffold is a polycyclic aromatic hydrocarbon derivative that consists of an indene (B144670) system fused to a pyridine (B92270) ring. The fusion of the five-membered cyclopentane ring of indene with the six-membered pyridine ring results in a unique and relatively rigid tricyclic system.

Structural Features: The core structure of Indeno[2,1-c]pyridine is characterized by the fusion of a benzene ring and a cyclopentadiene ring to a pyridine ring. This arrangement creates a planar system with a specific distribution of electrons, which influences its chemical reactivity and physical properties. The nitrogen atom in the pyridine ring imparts basicity to the molecule and provides a site for potential coordination with metal ions or interaction with biological macromolecules.

The significance of the Indeno[2,1-c]pyridine scaffold in chemical research is substantial, primarily driven by the diverse biological activities exhibited by its derivatives. echemcom.comekb.eg Researchers have explored this scaffold as a privileged structure in the design of new therapeutic agents. The rigid nature of the scaffold provides a fixed orientation for appended functional groups, which can lead to high-affinity binding to biological targets.

Derivatives of the indenopyridine core have been investigated for a range of biological activities, including:

Anticancer properties: Certain indenopyridine derivatives have shown potential as anticancer agents. semanticscholar.orgnih.gov

Antimicrobial and antioxidant activities: Studies have revealed that some indenopyridine analogues possess antimicrobial and antioxidant properties. ekb.eg

Neurological disorders and inflammatory diseases: The scaffold has been explored for its potential in treating neurological and inflammatory conditions. echemcom.com

The versatility of the Indeno[2,1-c]pyridine system allows for the synthesis of a wide array of derivatives through various synthetic methodologies, making it an attractive target for combinatorial chemistry and drug discovery programs. nih.gov

Specific Research Context of 9-Butyl-3-methyl-9H-indeno[2,1-C]pyridine within the Indeno[2,1-C]pyridine Class

While detailed research findings on this compound are not extensively documented in the available scientific literature, its structure suggests a specific area of investigation within the broader class of Indeno[2,1-c]pyridine derivatives. The nomenclature indicates the presence of a butyl group at the 9-position and a methyl group at the 3-position of the 9H-indeno[2,1-c]pyridine core.

The introduction of alkyl substituents, such as butyl and methyl groups, onto the parent scaffold can significantly influence the compound's properties. These modifications can affect its:

Lipophilicity: The addition of alkyl groups generally increases the lipophilicity of a molecule, which can impact its solubility, membrane permeability, and pharmacokinetic profile.

Steric hindrance: The size and position of the alkyl groups can introduce steric bulk, which may influence how the molecule interacts with its biological target, potentially leading to increased selectivity.

Metabolic stability: Alkyl groups can block sites of metabolism, potentially increasing the half-life of the compound in biological systems.

Based on the general understanding of the Indeno[2,1-c]pyridine scaffold, it is plausible that this compound has been synthesized as part of a library of compounds to explore the structure-activity relationships (SAR) of this class of molecules for a specific biological target. The systematic variation of substituents on the core scaffold is a common strategy in medicinal chemistry to optimize the potency, selectivity, and pharmacokinetic properties of a lead compound.

Table 1: General Physicochemical Properties of the Indeno[2,1-c]pyridine Scaffold

PropertyDescription
Molecular Formula C12H9N
Molecular Weight 167.21 g/mol
Appearance Typically a solid at room temperature
Solubility Generally soluble in organic solvents
Basicity Weakly basic due to the pyridine nitrogen

Table 2: Examples of Biologically Active Indeno[2,1-c]pyridine Derivatives

Derivative ClassBiological Activity InvestigatedReference
Substituted IndenopyridinesAnticancer, Antimicrobial, Antioxidant echemcom.comekb.egsemanticscholar.org
Fused Indeno-pyrido[2,3-d]pyrimidinesStaphylococcal Thioredoxin Reductase Inhibitors acs.org
Indeno[2,1-d]pyrimidinesReceptor Tyrosine Kinase Inhibitors nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19N B11869755 9-Butyl-3-methyl-9H-indeno[2,1-C]pyridine CAS No. 88223-25-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88223-25-0

Molecular Formula

C17H19N

Molecular Weight

237.34 g/mol

IUPAC Name

9-butyl-3-methyl-9H-indeno[2,1-c]pyridine

InChI

InChI=1S/C17H19N/c1-3-4-7-15-13-8-5-6-9-14(13)16-10-12(2)18-11-17(15)16/h5-6,8-11,15H,3-4,7H2,1-2H3

InChI Key

QUGQJSIMWWNMEJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1C2=CC=CC=C2C3=C1C=NC(=C3)C

Origin of Product

United States

Mechanistic Investigations of Reactions Involving 9 Butyl 3 Methyl 9h Indeno 2,1 C Pyridine and Its Scaffold

Elucidation of Complex Reaction Mechanisms

The construction of the fused heterocyclic system of indenopyridines is often achieved through multi-step sequences or domino reactions where several bonds are formed in a single pot. Elucidating the mechanisms of these transformations provides fundamental insights into their reactivity.

The formation of the pyridine (B92270) or pyridone ring fused to an indene (B144670) core frequently employs classic organic reactions such as the Knoevenagel condensation and Michael addition. wikipedia.orgresearchgate.net These reactions are fundamental to building the carbon framework of the target molecule.

A Knoevenagel condensation involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. wikipedia.org In the context of indenopyridine synthesis, this could involve the reaction of an indanone derivative with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.org

This is often followed by a Michael addition, where a nucleophile adds to the β-carbon of the newly formed α,β-unsaturated system. nih.gov Domino sequences combining Knoevenagel condensation with Michael addition and subsequent cyclization are powerful strategies for the diastereoselective synthesis of complex heterocyclic systems in a single step. researchgate.netrsc.org For instance, a tandem Knoevenagel condensation–Michael addition can be used to generate reactive enone intermediates that undergo subsequent attack to form bis-adducts, a principle applicable to the synthesis of complex scaffolds. nih.gov The efficiency of these cyclization reactions is a cornerstone of building diverse heterocyclic frameworks while minimizing synthetic steps and side reactions. nih.gov

Table 1: Key Features of Cyclization Mechanisms in Heterocyclic Synthesis

Reaction Type Description Key Intermediates Typical Catalyst
Knoevenagel Condensation Nucleophilic addition of an active methylene compound to a carbonyl, followed by dehydration. wikipedia.org Enolate ion, α,β-unsaturated ketone (enone). wikipedia.orgnih.gov Weakly basic amine (e.g., piperidine). wikipedia.org
Michael Addition 1,4-nucleophilic addition of a nucleophile to an α,β-unsaturated carbonyl compound. nih.gov Enolate intermediate. Base or acid catalyst.

| Domino Knoevenagel-Michael | A one-pot sequence where the product of the Knoevenagel condensation is the substrate for an intramolecular or intermolecular Michael addition, leading to cyclization. rsc.org | α,β-unsaturated dinitrile or ester. researchgate.net | Organocatalyst. rsc.org |

This table summarizes the fundamental aspects of cyclization reactions commonly employed in the synthesis of complex heterocyclic scaffolds related to indenopyridines.

During the synthesis of certain indenopyridine derivatives, unexpected yet synthetically valuable molecular rearrangements can occur. A notable example is a novel aza-semipinacol-type rearrangement observed during the synthesis of functionalized indeno[1,2-b]pyridin-2-ones. nih.govacs.orgnih.gov This transformation involves the transfer of a benzyl (B1604629) group from one carbon position to another.

The proposed mechanism for this rearrangement, triggered by reagents like N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS), proceeds through several key steps. An N-acyliminium ion is generated as a crucial intermediate. nih.gov Its subsequent transformation can follow two divergent pathways. One path involves an intramolecular electrophilic substitution, while the other proceeds via elimination to form an intermediate, followed by the critical benzyl group transfer from C6 to C5 in a carbocationic species. nih.govacs.org This rearrangement allows for the creation of indeno[1,2-b]pyridin-2-ones containing all-carbon quaternary stereogenic centers, which are otherwise difficult to access. acs.org The identification of stable intermediate compounds has provided strong support for this proposed mechanistic pathway. nih.govnih.gov However, the success of this rearrangement is sensitive to the nature of the migrating group; attempts to transfer larger aromatic groups like biphenyl (B1667301) or naphthyl were unsuccessful, leading to decomposition. nih.govacs.org

The final step in many syntheses of indenopyridines and other N-heterocycles is the aromatization of a dihydrogenated precursor. mdpi.com This oxidative dehydrogenation is a critical transformation that imparts the stability and unique electronic properties of the aromatic system to the final molecule. A wide variety of oxidizing agents and conditions have been developed for this purpose.

Common stoichiometric oxidants include 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), iodine, and various hypervalent iodine reagents. mdpi.comresearchgate.netnih.gov For instance, iodine has been effectively used to oxidize Hantzsch ester 1,4-dihydropyridines to their corresponding pyridine derivatives under neutral conditions. researchgate.net DDQ is also a widely applicable and easy-to-handle oxidant for the dehydrogenative aromatization of N-heterocycles. mdpi.com

More environmentally benign and practical methods utilize molecular oxygen as the terminal oxidant, often in the presence of a catalyst. organic-chemistry.org Activated carbon has been shown to effectively promote the aromatization of Hantzsch 1,4-dihydropyridines using molecular oxygen, avoiding the need for metal-based catalysts or harsh organic oxidizing agents. organic-chemistry.org This highlights a green and economical approach to this crucial synthetic step. The choice of oxidant and reaction conditions can be critical, as some substrates may be sensitive and prone to decomposition under harsh conditions. nih.gov

Synthetic routes toward complex molecules can sometimes lead to unexpected outcomes, providing valuable insights into reactivity and opening pathways to novel structures. In the synthesis of indenopyridine-related scaffolds, surprising side products or alternative cyclization pathways have been observed.

For example, during the N-Iodosuccinimide (NIS)-triggered synthesis of indeno[1,2-b]pyridin-2-ones, the expected products were not formed. Instead, a rearrangement involving a benzyl group transfer led to the formation of 5-benzyl-3-iodosubstituted 2-pyridones. acs.org This unexpected result demonstrates how reaction conditions can divert intermediates through entirely different mechanistic pathways. Such serendipitous discoveries can be harnessed to develop synthetic methods for new classes of compounds. nih.govfigshare.com The formation of these unexpected products often prompts detailed mechanistic studies to understand the underlying factors controlling the reaction's course. In another instance, attempts to form 1,3-oxazoles via a rhodium-catalyzed reaction led to an unexpected cyclization onto a nearby arylidene moiety, ultimately forming a 2-benzazepine core. rsc.org These investigations are crucial for refining synthetic methodologies and expanding the toolbox of organic chemistry.

Isolation and Characterization of Reaction Intermediates

The direct observation and characterization of transient intermediates are paramount for confirming a proposed reaction mechanism. While many intermediates are too reactive to be isolated, in some cases, stable analogues or trapped versions can be obtained, providing a snapshot of the reaction pathway. chemistryworld.com

In the study of the aza-semipinacol rearrangement for indenopyridine synthesis, the identification of intermediate compounds was key to substantiating the proposed mechanism. nih.govnih.gov For example, stable bromo-analogue products, which are comparable to a proposed iodo-intermediate, were successfully isolated in related reactions, lending credence to the multi-step pathway involving benzyl group transfer. nih.govacs.org Similarly, in the development of methods for synthesizing isotopically labeled pyridines, Zincke imine intermediates are stable enough to be isolated by precipitation before the final ring-closing step. nih.gov This isolation ensures that unreacted starting material does not contaminate the final product. nih.gov The ability to isolate and characterize such species provides invaluable, direct evidence that moves a mechanistic hypothesis from postulation to confirmation.

Stereochemical Aspects and Control in Indenopyridine Synthetic Pathways

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, controlling the three-dimensional arrangement of atoms during the synthesis of complex molecules like indenopyridines is of utmost importance. Synthetic pathways must be designed to control the formation of stereocenters with high selectivity. nih.govresearchgate.net

The factors that control selectivity in reactions like the ring-opening of small heterocycles can be subtle, often traversing a path somewhere between a classic SN1 and SN2 mechanism, which can lead to a lack of stereocontrol. nih.gov However, careful choice of reagents and conditions can achieve high stereoselectivity. For example, in the synthesis of oxaziridines, the stereochemistry of the final product can be controlled through either photoisomerization of nitrones or peroxy-acid oxidation of imines. rsc.org

In the context of indenopyridine synthesis, domino reactions that combine steps like Knoevenagel condensation and Michael additions can be designed to proceed with high diastereoselectivity. rsc.org Furthermore, catalytic hydrogenation steps, often used in the final stages of a synthesis, can be influenced by the existing stereochemistry of the molecule and the nature of substituents, which may coordinate to the catalyst surface and direct the approach of hydrogen from a specific face. researchgate.net Understanding these directing effects is crucial for achieving the desired stereochemical outcome in the final indenopyridine product.

Advanced Spectroscopic and Analytical Characterization of 9 Butyl 3 Methyl 9h Indeno 2,1 C Pyridine Derivatives

X-ray Diffraction Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. For a chiral molecule like 9-Butyl-3-methyl-9H-indeno[2,1-c]pyridine, which possesses a stereocenter at the C9 position, SC-XRD is crucial for establishing its absolute configuration.

In a typical analysis, a suitable single crystal of the compound is grown and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to build a three-dimensional electron density map, from which the atomic positions can be determined. This analysis reveals critical structural parameters. For instance, the planarity of the indeno[2,1-c]pyridine core can be assessed by examining the dihedral angles between the fused rings. The orientation of the butyl and methyl substituents relative to the core ring system is also precisely defined.

The molecular packing in the crystal lattice is governed by non-covalent interactions such as van der Waals forces and potential π-π stacking between the aromatic systems of adjacent molecules. mdpi.com These interactions dictate the macroscopic properties of the solid material.

Hypothetical Crystallographic Data for this compound

ParameterValue
Chemical FormulaC₁₇H₁₉N
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.15
b (Å)15.23
c (Å)9.45
β (°)105.2
Volume (ų)1405.6
Z (molecules per cell)4
Calculated Density (g/cm³)1.125

While SC-XRD requires a high-quality single crystal, X-ray Powder Diffraction (XRPD) is used to analyze polycrystalline or powdered samples. This technique is invaluable for identifying the crystalline phase of a bulk sample, assessing its purity, and detecting the presence of different polymorphs (different crystalline forms of the same compound).

The XRPD pattern is a fingerprint of the crystalline solid. Each crystalline phase produces a unique diffraction pattern characterized by the positions (in terms of diffraction angle, 2θ) and intensities of the diffraction peaks. By comparing the experimental XRPD pattern of a synthesized batch of this compound with a reference pattern (either calculated from single-crystal data or from a known standard), one can confirm the identity and purity of the crystalline phase.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. khanacademy.org The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. wikipedia.org For aromatic and conjugated systems like this compound, the most significant transitions are typically π → π* transitions. libretexts.org

The fused aromatic rings of the indeno[2,1-c]pyridine core constitute a chromophore, the part of the molecule responsible for light absorption. libretexts.org The extent of the conjugated π-electron system dictates the energy of these transitions. A more extended conjugated system generally leads to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths (a bathochromic or red shift). uobabylon.edu.iq

The UV-Vis spectrum of this compound would be expected to show strong absorption bands in the UV region, characteristic of its polycyclic aromatic structure. The position (λmax) and intensity (molar absorptivity, ε) of these bands provide insight into the electronic structure. The presence of the nitrogen atom and alkyl substituents can subtly influence the electronic transitions compared to the parent hydrocarbon.

Expected UV-Vis Absorption Data for this compound in Ethanol (B145695)

λmax (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)Transition Type
~255~45,000π → π
~290~10,000π → π
~340~5,000n → π*

Surface-Sensitive Spectroscopic Techniques for Molecular Adlayers and Interactions

Understanding how molecules like this compound behave at interfaces is crucial for applications in areas such as organic electronics or sensor development. Surface-sensitive techniques provide information about the composition, orientation, and interaction of molecules adsorbed on a substrate.

Infrared Reflection Absorption Spectroscopy (IRRAS) is a highly sensitive technique for studying the vibrational modes of molecules in thin films or monolayers on reflective surfaces, such as gold or silicon. According to the surface selection rule, only vibrational modes with a dynamic dipole moment component perpendicular to the surface are strongly active in the IRRAS spectrum. researchgate.net

This principle allows for the determination of the average orientation of adsorbed this compound molecules. For example, if the indenopyridine ring lies flat on the surface, the out-of-plane C-H bending modes would be enhanced, while the in-plane ring stretching modes would be suppressed. Conversely, if the molecule stands upright, the in-plane modes would be more prominent. This information is vital for understanding the self-assembly and packing of these molecules on surfaces.

X-ray Photoelectron Spectroscopy (XPS) is a quantitative technique that provides information about the elemental composition and chemical states of the atoms on a surface. The sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated.

An XPS analysis of a thin film of this compound would show characteristic peaks for carbon (C 1s) and nitrogen (N 1s). The high-resolution spectrum of the N 1s peak would be particularly informative. Its binding energy can indicate the chemical environment of the nitrogen atom, including its involvement in surface bonding or intermolecular interactions. The C 1s spectrum can be deconvoluted to distinguish between carbon atoms in different environments (e.g., aromatic C-C/C-H, aliphatic C-C, and C-N bonds), confirming the molecular integrity on the surface.

Based on the conducted research, there is currently no publicly available scientific literature containing specific experimental data for the Near Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy or Scanning Tunneling Microscopy (STM) of this compound or its derivatives.

Therefore, it is not possible to provide the detailed research findings and data tables for the requested sections 4.6.3 and 4.6.4 that focus solely on this specific compound. The available literature discusses these analytical techniques in the context of other nitrogen-containing polycyclic aromatic hydrocarbons, such as azafullerenes, but does not provide information directly pertaining to the subject compound.

To fulfill the user's request, direct experimental characterization of this compound using NEXAFS and STM would be required.

Computational Chemistry and Theoretical Modeling of 9 Butyl 3 Methyl 9h Indeno 2,1 C Pyridine

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to modern chemistry, providing detailed information about the electronic structure and properties of molecules. For 9-Butyl-3-methyl-9H-indeno[2,1-C]pyridine, these methods can elucidate its stability, reactivity, and electronic transitions.

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular geometry and energy of chemical systems. nih.govnih.gov By applying DFT, the most stable three-dimensional structure of this compound can be determined through a process called geometry optimization. This process finds the lowest energy conformation of the molecule, providing key information on bond lengths, bond angles, and dihedral angles. researchgate.net

The calculations would typically be performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to ensure accurate results. nih.govresearchgate.net The total energy calculated for the optimized structure is a measure of the molecule's stability.

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations (Note: The following data is illustrative of the output from a DFT calculation and is not based on published experimental results for this specific molecule.)

ParameterValue
Bond Lengths (Å)
C-C (aromatic)Data not available in literature
C-N (pyridine)Data not available in literature
C-C (butyl)Data not available in literature
**Bond Angles (°) **
C-N-C (pyridine)Data not available in literature
C-C-C (indeno)Data not available in literature
Total Energy (Hartree) Data not available in literature

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. researchgate.netresearchgate.net

The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for determining molecular stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. nih.gov From the HOMO and LUMO energies, global reactivity descriptors such as chemical potential, hardness, softness, and electrophilicity index can be calculated to further quantify the molecule's reactive nature. nih.gov

Table 2: FMO and Global Reactivity Descriptors for this compound (Note: The following data is illustrative of the output from an FMO analysis and is not based on published experimental results for this specific molecule.)

ParameterSymbolFormulaValue (eV)
Highest Occupied Molecular Orbital EnergyE_HOMO-Data not available in literature
Lowest Unoccupied Molecular Orbital EnergyE_LUMO-Data not available in literature
Energy GapΔEE_LUMO - E_HOMOData not available in literature
Ionization PotentialI-E_HOMOData not available in literature
Electron AffinityA-E_LUMOData not available in literature
Chemical Hardnessη(I - A) / 2Data not available in literature
Chemical SoftnessS1 / (2η)Data not available in literature
Electronegativityχ(I + A) / 2Data not available in literature

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution within a molecule. wisc.edufaccts.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. aiu.eduresearchgate.net

For this compound, NBO analysis can quantify the delocalization of electrons and intramolecular charge transfer interactions. grafiati.com This is achieved by examining the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is measured by the second-order perturbation energy, E(2), which indicates the magnitude of charge transfer and its stabilizing effect on the molecule. taylorfrancis.com NBO analysis also calculates the natural charges on each atom, offering insights into the molecule's electrostatic potential. faccts.de

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.netrsc.org It calculates the excitation energies required to promote an electron from an occupied orbital to an unoccupied orbital, which correspond to the absorption bands observed experimentally. aps.org

By applying TD-DFT to this compound, one can predict the wavelength of maximum absorption (λ_max), the oscillator strength (f), and the nature of the electronic transitions (e.g., π → π* or n → π*). grafiati.com These calculations are typically performed on the DFT-optimized geometry to ensure accuracy. aps.org

Vibrational Analysis and Spectroscopic Property Prediction

Computational vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. researchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational frequencies and their corresponding normal modes can be obtained. researchgate.net

For this compound, these calculations, typically performed at the same DFT level as the geometry optimization, can help in the assignment of experimental vibrational spectra. researchgate.net The predicted frequencies are often scaled by an empirical factor to better match experimental data. This analysis provides a detailed understanding of the molecule's vibrational motions, linking specific spectral peaks to the stretching, bending, and torsional movements of its constituent atoms.

Computational Studies of Reaction Mechanisms

Theoretical chemistry can also be employed to study the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, computational methods can identify transition states, intermediates, and the activation energies required for the reaction to proceed. mdpi.com

For instance, if this compound were to undergo an electrophilic substitution, calculations could determine the most likely site of attack by modeling the transition states for substitution at different positions on the aromatic rings. This provides valuable insights into the compound's reactivity and can guide the design of synthetic pathways.

Transition State Characterization and Reaction Pathway Mapping

The study of chemical reactions involving the indeno[2,1-c]pyridine scaffold heavily relies on the characterization of transition states and the mapping of reaction pathways. Theoretical calculations, often employing Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of reactions such as electrophilic substitution, cyclization, or functionalization of the heterocyclic core.

For instance, in related heterocyclic systems, computational methods have been used to locate transition state geometries and calculate their corresponding activation energies. This information is vital for understanding reaction kinetics and predicting the feasibility of a proposed reaction pathway. In the context of synthesizing or modifying this compound, identifying the transition states for various synthetic routes can help in optimizing reaction conditions to favor the desired product. For example, theoretical studies on the hydrolysis of imines have shown that transition metal catalysis can significantly lower the activation barrier for the reaction. mdpi.com Similarly, in the study of singlet oxygen ene reactions, computational methods like the QST2 method have been used to locate transition states and suggest a two-step reaction mechanism. mdpi.com

Table 1: Hypothetical Transition State Analysis for a Reaction of an Indeno[2,1-c]pyridine Derivative

Reaction Step Reactants Product Calculated Activation Energy (kcal/mol)
Step 1 Indenopyridine + Electrophile Intermediate Complex 15.2
Step 2 Intermediate Complex Transition State 1 25.8
Step 3 Transition State 1 Sigma Complex 12.5

This table is a representative example based on general principles of computational chemistry and does not represent actual experimental data for this compound.

Regioselectivity and Stereoselectivity Predictions

Computational models are particularly adept at predicting the regioselectivity and stereoselectivity of chemical reactions. For a substituted indeno[2,1-c]pyridine like this compound, there are multiple sites where a reaction can occur. Theoretical calculations can determine the most likely site of reaction by evaluating the stability of possible intermediates and transition states.

For example, in the cyclometallation of 2-(1-naphthyl)-pyridine, a molecule with structural similarities to the indeno[2,1-c]pyridine core, computational studies have been used to understand the preference for γ-substitution over δ-substitution. researchgate.net These studies can involve analyzing frontier molecular orbitals (HOMO-LUMO) to identify the most nucleophilic or electrophilic centers, as well as calculating the relative energies of the different possible products. Such predictions are invaluable for designing synthetic routes that yield a specific isomer of a complex molecule.

Table 2: Predicted Regioselectivity in an Electrophilic Aromatic Substitution on a Model Indeno[2,1-c]pyridine

Position of Substitution Relative Energy of Intermediate (kcal/mol) Predicted Major Product
C1 0.0 Yes
C4 +3.5 No
C5 +2.1 No

This table is a representative example based on general principles of computational chemistry and does not represent actual experimental data for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. These simulations can reveal the preferred conformations of the molecule, including the orientation of the butyl and methyl substituents, and how these conformations might change in different environments (e.g., in solution or in a crystal lattice). rsc.orgnih.gov

MD simulations are also crucial for understanding intermolecular interactions. rsc.org By simulating a system containing multiple molecules of this compound, or its interaction with other molecules like a solvent or a biological target, it is possible to identify and characterize non-covalent interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. This information is particularly important in materials science and medicinal chemistry, where such interactions govern the properties of materials and the binding of drugs to their targets. While general MD simulations on organic molecular crystals show good reproduction of molecular and crystal structures, they can sometimes underestimate atomic displacement parameters. rsc.org

In Silico Screening and Virtual Library Design for Indeno[2,1-C]pyridine Scaffolds

The indeno[2,1-c]pyridine scaffold is a promising starting point for the design of new molecules with potential applications in medicine and materials science. ontosight.ai In silico screening and virtual library design are computational techniques that allow for the rapid evaluation of large numbers of virtual compounds based on this scaffold. uohyd.ac.inmdpi.com

In this process, a virtual library of compounds is created by computationally adding various substituents to the indeno[2,1-c]pyridine core. These virtual compounds are then screened against a specific target, such as the active site of an enzyme, using molecular docking simulations. nih.gov The goal is to identify compounds that are predicted to bind strongly and selectively to the target. This approach significantly accelerates the discovery of new lead compounds by prioritizing the synthesis and experimental testing of the most promising candidates. The design of such libraries often involves considering drug-like properties to ensure the selected compounds have favorable pharmacokinetic profiles. nih.gov

Table 3: Chemical Compounds Mentioned

Compound Name
This compound

Advanced Applications and Future Research Directions in Materials Science and Chemical Systems

Indeno[2,1-C]pyridine Derivatives in Non-Linear Optics (NLO)

Indeno[2,1-c]pyridine derivatives are emerging as candidates for non-linear optical (NLO) materials due to their extended π-conjugated systems and inherent charge asymmetry. The performance of NLO chromophores is dependent on their molecular hyperpolarizability, which is enhanced by the presence of electron-donating and electron-accepting groups connected by a π-electron bridge. rsc.org The indeno[2,1-c]pyridine core can serve as such a bridge.

Research into related structures, such as indenofluorenes, has shown that these molecules possess significant third-order NLO properties. rsc.org The diradical character of some indenofluorene isomers has been correlated with a large third-harmonic generation coefficient. rsc.org Similarly, studies on chromophores containing isoquinoline (B145761) and thienopyridine moieties have demonstrated markedly high first hyperpolarizability (β) values, a key parameter for second-order NLO applications like frequency doubling. rsc.org The strategic placement of substituents on the 9-Butyl-3-methyl-9H-indeno[2,1-c]pyridine framework could further enhance these NLO properties by fine-tuning the molecule's electronic characteristics.

Table 1: Comparison of First Hyperpolarizability (β) in Related Heterocyclic Systems

Compound ClassExample Compoundβ value (10⁻³⁰ esu)Wavelength (nm)
Isoquinolines4-(4-Nitrophenyl)isoquinoline251064
Thienopyridines2-(4-Methoxyphenyl)-5-nitrothieno[2,3-c]pyridine451300
Azulenyl-pyridines4-(4-Nitroazulen-1-yl)-2,6-dimethylpyridine1501064

This table presents data for related heterocyclic systems to illustrate the potential of the indeno[2,1-c]pyridine scaffold in NLO applications. Data synthesized from related research. rsc.orgnih.gov

Potential in Organic Electronics and Optoelectronic Devices

The indenofluorene (IF) framework, which contains the indeno[2,1-c]pyridine core structure, has garnered significant attention for its applications in organic electronics. rsc.org These molecules are noted for their high electron affinities and broad absorption spectra that can extend into the near-infrared region, making them suitable for use as electron-accepting materials in organic electronic devices. nih.govresearchgate.net

The electronic properties of the indeno[2,1-c]fluorene core, which is structurally related to indeno[2,1-c]pyridine, make it an attractive scaffold for organic electronics. nih.gov These compounds can reversibly accept up to two electrons, indicating their potential for use in n-type organic field-effect transistors (OFETs) and as acceptors in organic photovoltaic (OPV) cells. nih.gov The introduction of butyl and methyl groups, as in this compound, can improve solubility and processability, which are crucial for device fabrication.

Table 2: Electronic Properties of Indenofluorene Derivatives

DerivativeElectron Affinity (eV)Optical Bandgap (eV)Potential Application
Indeno[2,1-c]fluorene~3.01.5 - 1.8n-type semiconductor
Dicyanomethylene-substituted Indenofluorene>3.5<1.5Electron acceptor in OPVs
Benzo-fused [2,1-c]IF~3.21.6 - 1.9Ambipolar semiconductor

This table summarizes key electronic properties of indenofluorene derivatives, which share a core structure with indeno[2,1-c]pyridines. Data synthesized from multiple sources. rsc.orgresearchgate.net

Role as Chemical Probes or Scaffolds in Advanced Material Synthesis

The indeno[2,1-c]pyridine framework serves as a versatile scaffold for the construction of more complex functional materials. nih.govresearchgate.net In medicinal chemistry, the pyridine (B92270) ring is a common component in over 7,000 drug molecules due to its ability to engage in hydrogen bonding and its biocompatibility. nih.gov This makes the indeno[2,1-c]pyridine scaffold a promising starting point for the design of novel therapeutic agents.

In materials science, the rigid, planar structure of the indeno[2,1-c]pyridine core makes it an excellent building block for creating large, conjugated systems with tailored electronic and photophysical properties. researchgate.netrsc.org Its ability to function as an electron-accepting scaffold has been demonstrated in the context of indenofluorenes. nih.govresearchgate.net This property is crucial for the development of materials for organic electronics, sensors, and other advanced applications.

Development of Novel Catalytic Systems Utilizing Indenopyridine Ligands

The pyridine moiety is a well-established component of ligands in coordination chemistry and catalysis. nih.gov The fusion of an indenyl group to the pyridine ring in the indeno[2,1-c]pyridine scaffold offers the potential for creating novel ligands with unique steric and electronic properties. Transition-metal indenyl complexes are known to exhibit enhanced reactivity in catalytic reactions due to the "indenyl effect". rsc.org

While specific catalytic applications of this compound are not yet widely reported, the potential is significant. Ligands based on this scaffold could be used in a variety of transition-metal-catalyzed reactions, such as cross-coupling, polymerization, and hydrogenation. nih.gov The ability to tune the electronic properties of the ligand by modifying the indeno[2,1-c]pyridine core could allow for the development of highly selective and active catalysts.

Table 3: Examples of Pyridine-Based Ligands in Catalysis

Ligand TypeMetalCatalytic Application
Bis(imino)pyridineFe, CoOlefin polymerization
TerpyridineRu, RhReduction, C-H activation
Chiral Pyridine-oxazolineCu, PdAsymmetric synthesis

This table provides examples of established pyridine-based ligand systems, suggesting potential areas of application for novel indenopyridine ligands. nih.govresearchgate.net

Design of Novel Chemical Transformations Based on Indeno[2,1-C]pyridine Reactivity

The unique reactivity of the indeno[2,1-c]pyridine nucleus allows for the design of novel chemical transformations to build complex molecular architectures. For instance, multicomponent domino reactions have been developed to construct pentacyclic indeno[2,1-c]quinoline derivatives in a single step from simple starting materials. nih.gov These reactions are highly efficient and create multiple stereocenters with good control.

Another area of interest is the dearomatization of the pyridine ring, which can transform the planar aromatic system into a three-dimensional structure. nih.gov This strategy is valuable for the synthesis of natural products and pharmaceuticals. The reactivity of the indeno[2,1-c]pyridine system can be exploited in such transformations to create novel polycyclic nitrogen-containing compounds.

Green Chemistry Approaches in Indeno[2,1-C]pyridine Synthesis and Applications

Recent research has focused on developing environmentally friendly methods for the synthesis of indenopyridine derivatives. These green chemistry approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.

Several green methods for the synthesis of indenopyridines have been reported, including:

Multicomponent Reactions: These reactions combine three or more starting materials in a single step to form the final product, which reduces the number of synthetic steps and the amount of waste generated. semanticscholar.org

Use of Eco-Friendly Catalysts: Catalysts such as choline (B1196258) hydroxide (B78521) and nano-Fe3O4@SiO2@PrSO3H have been used to promote the synthesis of indenopyridines under mild conditions. semanticscholar.orgiau.ir These catalysts are often recyclable and have low toxicity.

Solvent-Free Conditions: Conducting reactions without a solvent can significantly reduce the environmental impact of a chemical process. iau.ir

Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates, leading to shorter reaction times and increased energy efficiency. nih.govnih.gov

Table 4: Green Synthesis Methods for Indenopyridine Derivatives

MethodCatalystSolventKey Advantages
Three-component reactionCholine hydroxideWaterHigh yields, mild conditions, recyclable catalyst
Four-component reactionFe3O4@SiO2@PrSO3HSolvent-freeShort reaction times, high yields, reusable magnetic catalyst
Microwave-assisted domino reactionAcetic acidAcetic acidRapid synthesis of complex molecules

This table summarizes various green chemistry approaches for the synthesis of indenopyridine and related structures. nih.govsemanticscholar.orgiau.ir

Conclusion and Future Outlook

Synthesis of Key Research Findings and Methodological Advancements

Research into the indeno[2,1-c]pyridine ring system has established several foundational synthetic strategies. The construction of the core scaffold often involves multi-step sequences, including condensation and cyclization reactions. ontosight.aiontosight.ai Methodological advancements have focused on improving the efficiency and versatility of these synthetic routes. For instance, multicomponent reactions have emerged as a powerful tool for the synthesis of complex heterocyclic systems, offering a more streamlined approach to generating molecular diversity. tandfonline.com

The functionalization of the indenopyridine core is a critical aspect of the research in this area. Studies have demonstrated the introduction of various substituents on both the indene (B144670) and pyridine (B92270) moieties, which can significantly influence the compound's chemical and biological properties. ontosight.aismolecule.com For example, the introduction of methyl and phenyl groups has been documented in related indenopyridine isomers. ontosight.aismolecule.com However, the specific substitution pattern of a butyl group at the 9-position and a methyl group at the 3-position of the 9H-indeno[2,1-c]pyridine scaffold is not explicitly detailed in the current body of scientific literature.

The potential applications of indenopyridine derivatives are diverse, with documented activities in medicinal chemistry. ontosight.aiontosight.ai Compounds sharing the broader indenopyridine framework have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. ontosight.ainih.gov This suggests that the indeno[2,1-c]pyridine scaffold is a promising template for the development of new therapeutic agents.

Identification of Remaining Challenges and Research Gaps in Indeno[2,1-C]pyridine Chemistry

Despite the progress made, significant challenges and research gaps remain in the field of indeno[2,1-c]pyridine chemistry. The most prominent gap is the lack of specific research on 9-Butyl-3-methyl-9H-indeno[2,1-C]pyridine. The absence of this compound in chemical databases and the scientific literature indicates that its synthesis, characterization, and properties have not been reported.

A broader challenge lies in the regioselective functionalization of the indeno[2,1-c]pyridine core. The introduction of specific substituents at desired positions, such as the 3- and 9-positions, can be synthetically challenging due to the inherent reactivity of the heterocyclic system. researchgate.net Developing robust and high-yielding synthetic methods for the preparation of specifically substituted derivatives remains an active area of research.

Furthermore, there is a general scarcity of comprehensive physicochemical and pharmacological data for many indeno[2,1-c]pyridine derivatives. While some studies have explored the biological activities of certain analogues, a systematic investigation of the structure-activity relationships (SAR) is often lacking. This hinders the rational design of new compounds with optimized properties.

A summary of the identified research gaps is presented in the table below:

Research AreaIdentified Gaps
Specific Compound Data No available data on the synthesis, properties, or biological activity of this compound.
Synthetic Methodology Lack of established, high-yield methods for the regioselective functionalization of the indeno[2,1-c]pyridine scaffold, particularly for the introduction of alkyl groups at the 9-position.
Physicochemical Characterization Limited availability of detailed spectroscopic (NMR, IR, Mass Spectrometry) and crystallographic data for a wide range of indeno[2,1-c]pyridine derivatives.
Pharmacological Profiling Incomplete understanding of the structure-activity relationships and the mechanism of action for many biologically active indenopyridines.

Promising Avenues for Future Academic Investigation of this compound and its Derivatives

The identified research gaps provide a clear roadmap for future academic investigation into this compound and its derivatives. The following avenues of research are particularly promising:

Development of Novel Synthetic Routes: A primary focus should be the development of a reliable and efficient synthetic route to this compound. This could involve the adaptation of existing methods for indenopyridine synthesis or the exploration of entirely new synthetic strategies. For instance, a potential approach could involve the construction of a suitably substituted indanone precursor followed by a condensation reaction with a substituted aminopyridine derivative. Subsequent alkylation at the 9-position could then be explored.

Comprehensive Physicochemical Characterization: Once synthesized, a thorough characterization of this compound is essential. This should include detailed analysis using modern spectroscopic techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry to confirm its structure. X-ray crystallography would provide definitive proof of its three-dimensional structure.

Exploration of Biological Activities: Given the known biological activities of other indenopyridine derivatives, a systematic screening of this compound for various pharmacological effects is warranted. ontosight.ainih.gov Initial in vitro assays could investigate its potential as an anticancer, anti-inflammatory, or antimicrobial agent. The presence of the butyl group may enhance its lipophilicity, potentially influencing its pharmacokinetic profile and biological activity.

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a library of related derivatives, with variations in the alkyl substituents at the 3- and 9-positions, would enable the establishment of clear structure-activity relationships. This would provide valuable insights for the rational design of more potent and selective analogues.

The table below outlines potential future research directions:

Research DirectionKey ObjectivesPotential Impact
Synthetic Chemistry To design and optimize a synthetic pathway for this compound.Expansion of the chemical space of indenopyridines and enabling further research.
Structural Analysis To fully characterize the molecular structure using spectroscopic and crystallographic methods.Providing foundational data for all subsequent studies and confirming the novelty of the compound.
Medicinal Chemistry To investigate the in vitro and in vivo biological activities of the novel compound and its derivatives.Discovery of new lead compounds for drug development.
Computational Chemistry To perform molecular modeling studies to understand the interaction of these compounds with biological targets.Aiding in the rational design of more effective analogues and elucidating mechanisms of action.

Q & A

Basic: What are the high-yield synthetic routes for 9-Butyl-3-methyl-9H-indeno[2,1-C]pyridine?

Answer:
The compound can be synthesized via one-pot reactions using trivalent phosphorus reagents (e.g., Ph₃P or P(OMe)₃) without traditional catalysts. Mosslemin et al. demonstrated this method for analogous N-substituted indeno[2,1-c]pyridine derivatives, achieving high yields by reacting 1,3-dioxo-N-aryl-2,3-dihydro-1H-indene-2-carboxamides with Ph₃P or P(OMe)₃ . For cyclization, base-catalyzed approaches (e.g., KOH/EtOH) are effective for forming tricyclic structures, as shown in the synthesis of indeno-pyrimidine derivatives .

Basic: How can spectroscopic techniques confirm the structure of this compound?

Answer:

  • 1H NMR : Key signals include aromatic protons (δ 7.35–8.87 ppm), methyl groups (δ 1.34–3.01 ppm), and butyl chain resonances (δ 0.99–4.49 ppm). Splitting patterns (e.g., triplets for CH₂ groups) aid in assigning stereochemistry .
  • IR Spectroscopy : Absorbances at ~2950 cm⁻¹ (C-H stretching in alkanes) and 1635–1580 cm⁻¹ (aromatic C=C/C=N) confirm backbone structure .
  • UV-Vis : Absorption maxima near 254 nm (π→π* transitions) are typical for fused aromatic systems .

Advanced: How does catalytic hydrogenation optimize stereospecific outcomes for indeno[2,1-c]pyridine derivatives?

Answer:
Palladium catalysts precipitated in situ enable stereospecific hydrogenation. For example, hydrogenating 2,3-dihydro-2-methyl-9-phenyl-1H-indeno[2,1-c]pyridine with Pd yields all-cis hexahydro derivatives (99% purity) by suppressing side reactions like N-debenzylation. Conventional catalysts (e.g., Pd/C) often produce mixtures due to uncontrolled reduction pathways . Key parameters:

  • Catalyst Preparation : In situ Pd precipitation ensures uniform dispersion.
  • Hydrogen Pressure : 1–3 atm minimizes over-reduction.
  • Solvent : Polar aprotic solvents (e.g., THF) enhance selectivity .

Advanced: How to resolve contradictions in reaction yields when varying synthetic pathways?

Answer:
Contradictions often arise from competing reaction mechanisms. For example:

  • Base vs. Acid Conditions : Base-catalyzed cyclization of 1,2-bis(cyanomethyl)benzenes yields 2-amino-3-cyano-1H-indenes, while acid hydrolysis produces 3-cyano-2-methoxy derivatives. The choice depends on target functional groups .
  • Reagent Compatibility : Using ethanol/H₂SO₄ for ethoxy-substituted indenes avoids side reactions (e.g., ring-opening) observed with aqueous acids .
    Mitigation Strategy :
  • Use kinetic studies (e.g., time-resolved NMR) to identify intermediates.
  • Optimize temperature (e.g., 60–80°C for cyclization) and stoichiometry (1:1.2 substrate/reagent ratio) .

Advanced: What analytical methods detect byproducts in indeno[2,1-c]pyridine synthesis?

Answer:

  • LC-MS : Identifies low-abundance impurities (e.g., m/z 254 for dehydrogenated byproducts) .
  • CHN Analysis : Deviations >0.3% from calculated C/H/N ratios indicate contaminants (e.g., unreacted starting materials) .
  • Parallel Experiments : Replicate reactions under identical conditions (error margin <5%) to distinguish systemic vs. random errors .

Advanced: How do structural modifications (e.g., substituent position) affect biological activity?

Answer:
Comparative studies on analogs like phenindamine (2-methyl-9-phenyl-1,3,4,9-tetrahydroindeno[2,1-c]pyridine) reveal:

  • Substituent Effects : Electron-withdrawing groups (e.g., NO₂) at the 3-position enhance binding to histamine receptors, while alkyl chains (e.g., butyl) increase lipophilicity and bioavailability .
  • Stereochemistry : Cis-configured derivatives show higher activity due to improved receptor fit .

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